2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde
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Overview
Description
2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is an organic compound with the molecular formula C10H6FNO2 It is characterized by the presence of a fluorine atom, an oxazole ring, and a benzaldehyde group
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit a wide spectrum of biological activities, including antifungal , anti-inflammatory , antitumor , and antiHIV activities.
Mode of Action
It’s worth noting that similar compounds have shown promising inhibitory activity for protein tyrosine phosphatase-1b (ptb-1b) and in vivo antidiabetic activity .
Biochemical Pathways
Similar compounds have been reported to interact with various biochemical pathways, leading to a wide range of biological effects .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-fluorobenzaldehyde with 2-amino-2-oxazoline under specific conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: 2-Fluoro-4-(1,3-oxazol-2-yl)benzoic acid.
Reduction: 2-Fluoro-4-(1,3-oxazol-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-Fluoro-4-(1,3-thiazol-2-yl)benzaldehyde: Similar structure but with a thiazole ring instead of an oxazole ring.
2-Fluoro-4-(1,3-imidazol-2-yl)benzaldehyde: Contains an imidazole ring instead of an oxazole ring.
Uniqueness: 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is unique due to the presence of the oxazole ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
IUPAC Name |
2-fluoro-4-(1,3-oxazol-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-9-5-7(1-2-8(9)6-13)10-12-3-4-14-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNVAMKQXXIFCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CO2)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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